[5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-yl](cyclopropyl)methanone
Overview
Description
5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and pentafluoroethyl groups. The final step involves the addition of the cyclopropyl group to the methanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for various biochemical assays.
Medicine
In medicine, 5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 5-tert-butyl-5-hydroxy-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone)
- 5-tert-butyl-5-hydroxy-3-(fluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The uniqueness of 5-tert-butyl-5-hydroxy-3-(pentafluoroethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile compared to its analogs with fewer fluorine atoms.
Properties
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(1,1,2,2,2-pentafluoroethyl)-4H-pyrazol-1-yl]-cyclopropylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F5N2O2/c1-10(2,3)11(22)6-8(12(14,15)13(16,17)18)19-20(11)9(21)7-4-5-7/h7,22H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCMVFXTUUVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2CC2)C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.